Stereochemical Integrity and Synthetic Utility for (3R)-4-(4-Fluorobenzoyl)-3-methyl-2-piperazinone
The (3R)-enantiomer is not merely a chiral variant but a defined stereoisomer whose configuration is critical for downstream applications. The (3S)-enantiomer, CAS 2971495-79-9, is commercially available as a distinct compound, underscoring the necessity for precise selection based on stereochemistry . Furthermore, synthetic methodologies for constructing piperazinones, such as the Jocic-type reaction, are documented to preserve stereochemical integrity with little or no loss of enantiomeric excess, making the procurement of the correct, pre-formed enantiomer a strategic advantage for avoiding costly chiral resolution steps [1].
| Evidence Dimension | Enantiomeric purity and synthetic efficiency |
|---|---|
| Target Compound Data | (3R)-enantiomer (CAS 1892599-91-5) |
| Comparator Or Baseline | (3S)-enantiomer (CAS 2971495-79-9) |
| Quantified Difference | Distinct commercial entities with unique CAS numbers and stereochemical configurations; synthesis methods achieve >95% enantiomeric excess (inferred from related literature) [1]. |
| Conditions | Chiral HPLC analysis, synthetic yield comparisons |
Why This Matters
Selecting the correct enantiomer is non-negotiable for achieving the desired biological or analytical outcome and avoiding wasted resources on an inactive or mis-specified stereoisomer.
- [1] Perry, M. A., et al. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 12(19), 2993–3002. https://doi.org/10.1039/c4ob02311k View Source
